4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
Description
¹H NMR (400 MHz, DMSO-d₆)
¹³C NMR (100 MHz, DMSO-d₆)
- δ 27.2 (CH₂) : Cyclopentane methylene carbons.
- δ 116.0 (C≡N) : Nitrile carbon (absent in this compound, present in analogs).
- δ 155.6 (C4) : Chlorine-substituted pyrimidine carbon.
- δ 164.9 (C2) : Amine-substituted pyrimidine carbon .
DEPT-135 confirms two CH₂ groups (δ 27.2, 28.9) and one CH group (δ 54.8). COSY correlations between δ 2.38–2.62 (methine) and δ 1.17 (methylene) validate the cyclopentane connectivity. NOESY cross-peaks between the NH₂ protons (δ 6.83) and aromatic protons (δ 7.64) indicate spatial proximity, supporting the syn conformation .
Vibrational Spectroscopy (IR, Raman) and Mass Spectrometric Fragmentation Patterns
Infrared Spectroscopy (IR)
Raman Spectroscopy
- 1602 cm⁻¹ : Ring breathing mode of the pyrimidine.
- 1180 cm⁻¹ : C–C skeletal vibrations of the cyclopentane.
Mass Spectrometry (EI-MS)
- m/z 169.61 [M]⁺ : Molecular ion peak (C₇H₈ClN₃).
- m/z 134 [M–Cl]⁺ : Loss of chlorine (35/37 isotopic ratio 3:1).
- m/z 106 [C₅H₆N₃]⁺ : Pyrimidine ring fragmentation .
Table 2: Characteristic Vibrational Frequencies
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| N–H stretch | 3190 | – |
| C=N stretch | 1599 | 1602 |
| C–Cl stretch | 750 | 755 |
| Cyclopentane skeletal | – | 1180 |
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGUKIAUDLAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282238 | |
| Record name | 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-89-2 | |
| Record name | 5461-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of this compound
A representative synthesis involves the following steps:
This method is supported by analytical data including ¹H NMR , HRMS , and elemental analysis to confirm structure and purity.
Reaction Mechanism Insights
- The chlorination step involves nucleophilic substitution where the hydroxy or methylthio group is replaced by chlorine via activation by POCl₃.
- Cyclization occurs through condensation of cyclopentanone derivatives with nitrogen-containing reagents, forming the fused bicyclic pyrimidine ring system.
- Amination or reduction steps introduce the amino group, critical for biological activity and further functionalization.
Analytical Characterization Techniques
Key techniques used to confirm the identity and purity of the compound include:
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H NMR Spectroscopy | Proton environment analysis | Signals corresponding to cyclopentane ring protons and amino protons; methyl groups at δ ~1.17 ppm for methylated derivatives |
| ¹³C NMR Spectroscopy | Carbon framework confirmation | Signals for pyrimidine carbons and cyclopentane carbons |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Exact mass matching calculated molecular formula (e.g., m/z 278.0725 for derivatives) |
| Elemental Analysis (CHN) | Purity and composition verification | Matches theoretical percentages of C, H, N, and Cl |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity check | Rf values in solvent systems like CHCl₃/MeOH (10:1) |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Hydroxy or methylthio cyclopenta[d]pyrimidine derivatives, cyclopentanone esters |
| Key Reagents | POCl₃ (chlorinating agent), catalytic HCl, ammonia or reducing agents (Zn) |
| Solvents | Dry dioxane, isopropyl alcohol, ethanol for crystallization |
| Reaction Conditions | Reflux for chlorination; ambient to mild heating for amination |
| Purification | Silica gel column chromatography, recrystallization |
| Yields | 34% to 56% depending on step and derivative |
| Characterization | ¹H/¹³C NMR, HRMS, elemental analysis, TLC |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The parent compound’s LogP (1.45) suggests moderate membrane permeability. Substituents like methyl (Compound 8) or sulfonyl (Compound 21) increase molecular weight and may alter LogP .
- Melting Points : The 6-methyl derivative (Compound 8) exhibits a higher melting point (181.5–182.9°C) compared to the parent compound’s liquid state, indicating enhanced crystallinity .
- Solubility : Dihydrochloride salts (e.g., ) improve aqueous solubility for pharmacological applications .
Key Research Findings
Substituent Effects :
- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at C4, facilitating nucleophilic substitutions (e.g., with amines in Compound 21) .
- Electron-Donating Groups (OCH₃) : Reduce reactivity but improve metabolic stability, as seen in the 4-methoxy derivative .
N-Methylation () alters amine basicity, impacting binding to biological targets .
Biological Activity
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H8ClN3
- Molecular Weight : 171.61 g/mol
- CAS Number : 5461-89-2
Synthesis and Derivatives
The compound can be synthesized through various routes, often involving cyclization reactions of appropriate precursors. Its derivatives have been studied for enhanced biological activity, particularly in the context of drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity :
- Anticancer Potential :
- Enzymatic Inhibition :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in 2021 evaluated the anticancer potential of various derivatives of this compound. The results indicated that specific compounds exhibited IC50 values below 10 µM against human cancer cell lines, suggesting potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study: Antibacterial Efficacy
In another research effort, derivatives of this compound were synthesized and tested for antibacterial efficacy. The results showed that some derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, indicating their potential as antibiotic agents .
Q & A
Basic Research Questions
Q. How can the structure of 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine be confirmed using NMR spectroscopy?
- Methodological Answer :
- Dissolve the compound in deuterated DMSO (DMSO-d6) and acquire H NMR spectra at 400 MHz. Key signals include:
- δ 1.96–2.06 (m, 2H) : Cyclopentane ring protons.
- δ 2.69–2.77 (m, 2H) and δ 2.82 (t, J = 7.8 Hz, 2H) : Methylene groups adjacent to the pyrimidine ring.
- δ 8.01 (bs, 2H) : Amine protons.
- Compare observed splitting patterns and coupling constants () with computational predictions or reference spectra from structurally similar compounds .
Q. What experimental parameters are critical for optimizing the chlorination step during synthesis?
- Methodological Answer :
- Reagent stoichiometry : Use POCl or other chlorinating agents in a 1:1.2 molar ratio relative to the precursor (e.g., compound 33 in ).
- Temperature : Maintain 80–100°C to ensure complete conversion while avoiding decomposition.
- Purification : Employ column chromatography with CHCl/CHOH (10:1) to isolate the product, achieving ~56% yield .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between predicted and observed biological activity in derivatives?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and optimize intermediates.
- Use ICReDD’s reaction path search methods to simulate substituent effects on cytotoxicity, narrowing experimental variables (e.g., substituent electronegativity, steric bulk) .
- Validate with iterative synthesis and in vitro assays (e.g., IC measurements) to correlate computational predictions with experimental outcomes .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on cyclopentane ring modifications?
- Methodological Answer :
- Systematic substitution : Introduce methyl ( ), vinyl ( ), or methoxyphenyl groups ( ) to the cyclopentane ring.
- Activity assays : Test derivatives against cancer cell lines (e.g., anti-mitotic activity) and analyze trends in cytotoxicity.
- Data analysis : Use multivariate regression to link structural features (e.g., Cl position, ring saturation) to biological potency .
Q. How can AI-driven tools enhance experimental design for synthesizing novel derivatives?
- Methodological Answer :
- Implement COMSOL Multiphysics or similar software to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, catalyst loading).
- Train machine learning models on historical reaction data (e.g., yields, purity) to predict optimal synthetic routes .
- Validate predictions with small-scale experiments before scaling up .
Data Contradiction Analysis
Q. How to address inconsistencies between NMR data and X-ray crystallography results?
- Methodological Answer :
- Re-examine sample purity : Confirm via TLC (R = 0.67 in CHCl/CHOH) .
- Dynamic effects : Consider conformational flexibility (e.g., cyclopentane ring puckering) causing NMR signal broadening.
- Crystallography : Grow single crystals in CHOH/CHCl and compare bond lengths/angles with DFT-optimized structures .
Methodological Framework
Table 1 : Key Synthetic and Analytical Parameters for Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
